molecular formula C19H23B B1269900 4-Bromo-4'-heptylbiphenyl CAS No. 58573-93-6

4-Bromo-4'-heptylbiphenyl

Cat. No.: B1269900
CAS No.: 58573-93-6
M. Wt: 331.3 g/mol
InChI Key: RJQRJLCQHIMUQO-UHFFFAOYSA-N
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Description

4-Bromo-4’-heptylbiphenyl is an organic compound with the molecular formula C19H23Br. It appears as a white to almost white powder or crystal and has a melting point ranging from 92.0 to 95.0 degrees Celsius . This compound is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is replaced by a bromine atom, and another hydrogen atom is replaced by a heptyl group.

Preparation Methods

The synthesis of 4-Bromo-4’-heptylbiphenyl typically involves the bromination of 4’-heptylbiphenyl. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

4-Bromo-4’-heptylbiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-Bromo-4’-heptylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-heptylbiphenyl involves its interaction with specific molecular targets, depending on its application. In coupling reactions, for example, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The heptyl group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-4’-heptylbiphenyl include other brominated biphenyl derivatives, such as 4-Bromo-4’-methylbiphenyl and 4-Bromo-4’-ethylbiphenyl. These compounds share similar chemical properties but differ in the length and nature of the alkyl chain attached to the biphenyl ring. The heptyl group in 4-Bromo-4’-heptylbiphenyl provides unique solubility and reactivity characteristics compared to shorter alkyl chains .

Properties

IUPAC Name

1-bromo-4-(4-heptylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h8-15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQRJLCQHIMUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347186
Record name 4-Bromo-4'-heptylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58573-93-6
Record name 4-Bromo-4'-heptylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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